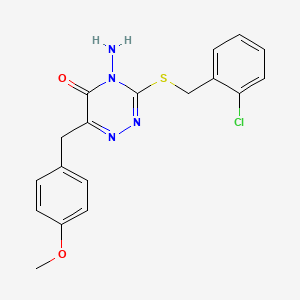

4-amino-3-((2-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

Description

4-amino-3-((2-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Properties

IUPAC Name |

4-amino-3-[(2-chlorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2S/c1-25-14-8-6-12(7-9-14)10-16-17(24)23(20)18(22-21-16)26-11-13-4-2-3-5-15(13)19/h2-9H,10-11,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHVSVHCFDGCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-((2-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

Introduction of Functional Groups: The amino, chlorobenzyl, and methoxybenzyl groups are introduced through nucleophilic substitution reactions. For example, the reaction of cyanuric chloride with 2-chlorobenzylamine and 4-methoxybenzylamine in the presence of a base can yield the desired product.

Thioether Formation: The thioether linkage is formed by reacting the intermediate product with a thiol compound, such as 2-chlorobenzylthiol, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-((2-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-amino-3-((2-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one has various applications in scientific research, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme activities and metabolic pathways.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-3-((2-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the amino and thioether moieties can facilitate binding to active sites or interaction with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

4-amino-3-((2-chlorobenzyl)thio)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one: Similar structure but with a methyl group instead of a methoxy group.

4-amino-3-((2-chlorobenzyl)thio)-6-(4-hydroxybenzyl)-1,2,4-triazin-5(4H)-one: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-amino-3-((2-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one can influence its chemical reactivity and biological activity, making it distinct from similar compounds with different substituents. This uniqueness can be leveraged in the design of new molecules with specific properties or activities.

Biological Activity

4-amino-3-((2-chlorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a member of the 1,2,4-triazine class of compounds, which are known for their diverse biological activities. This compound features a triazine ring with various substituents that suggest potential pharmacological applications. The following sections detail its biological activity, synthesis methods, and potential applications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- An amino group at position 4.

- A thioether linkage with a chlorobenzyl moiety.

- A methoxybenzyl substituent.

These functional groups may enhance the compound's lipophilicity and selective targeting in biological systems, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds within the triazine family exhibit significant anticancer properties. The specific compound under investigation has shown promise in preliminary studies:

- Mechanism of Action : It is hypothesized that the compound may inhibit key enzymes involved in cancer cell proliferation.

- Case Study : In vitro studies have demonstrated cytotoxic effects against human breast cancer cell lines, with IC50 values indicating effective concentration levels for inducing cell death.

Antimicrobial Properties

Compounds similar to this compound have also been evaluated for antimicrobial activity:

- Efficacy : Studies suggest a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- Comparative Analysis : The compound's activity is comparable to established antimicrobial agents, highlighting its potential as a new therapeutic option.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Utilizing commercially available precursors.

- Reactions : Employing nucleophilic substitution and condensation reactions to form the triazine core and introduce substituents.

- Optimization : Adjusting reaction conditions to maximize yield and purity.

Comparative Analysis with Related Compounds

The following table summarizes structural features and notable activities of compounds related to this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one | Tert-butyl and methylthio substitutions | Antimicrobial |

| 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one | Phenyl substitution | Anticancer |

| 5-(substituted phenyl)-1,2,4-triazine derivatives | Varying phenyl groups | Diverse biological activities |

Pharmacological Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Absorption : Preliminary data suggest good oral bioavailability due to its lipophilic nature.

- Metabolism : Investigations into metabolic pathways indicate potential for bioactivation into more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.